molecular formula C8H16Cl2F2N2 B2962265 1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride CAS No. 2387598-22-1

1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride

Cat. No.: B2962265
CAS No.: 2387598-22-1
M. Wt: 249.13
InChI Key: ATQQFPCQDIWFSY-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride
  • 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride
  • 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride

These compounds share structural similarities but differ in their specific functional groups and chemical properties.

Biological Activity

1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride (CAS Number: 2387598-22-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on available research findings.

Structural Characteristics

The compound consists of an azetidine ring and a piperidine ring, with two fluorine atoms attached to the piperidine structure. Its molecular formula is C8H14F2N2C_8H_{14}F_2N_2 and it has a molecular weight of approximately 176.207 g/mol. The presence of fluorine enhances the compound's pharmacological properties, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies indicate that it modulates the activity of dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions. This modulation suggests potential applications in treating conditions such as anxiety and depression.

Neuropharmacological Effects

This compound has shown significant promise in neuropharmacology:

  • Dopamine Receptor Modulation : Preliminary studies suggest that this compound may enhance dopamine signaling, which is beneficial in conditions like Parkinson's disease and schizophrenia.
  • Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, indicating potential antidepressant effects.

Study on Neuropharmacological Effects

In a study conducted on related piperidine derivatives, compounds exhibiting similar structural features demonstrated significant neuroprotective effects. These compounds were tested in vitro and showed reduced apoptosis in neuronal cell lines under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial activity of several piperidine derivatives against common bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against Candida auris, suggesting that modifications to the piperidine structure could enhance antimicrobial efficacy .

Summary of Biological Activities

Activity Type Description Potential Applications
NeuropharmacologicalModulates dopamine and serotonin receptorsTreatment of anxiety and depression
AntimicrobialPotential effectiveness against bacterial strainsDevelopment of new antimicrobial agents

Properties

IUPAC Name

1-(azetidin-3-yl)-4,4-difluoropiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2.2ClH/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;;/h7,11H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQQFPCQDIWFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2387598-22-1
Record name 1-(azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride
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